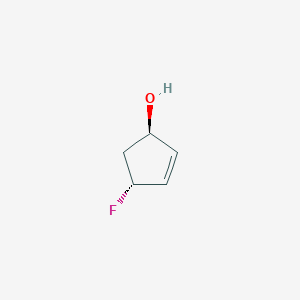

(1R,4R)-4-Fluorocyclopent-2-en-1-ol

Descripción

(1R,4R)-4-Fluorocyclopent-2-en-1-ol (C₅H₇FO, MW 102.11) is a chiral fluorinated cyclopentenol with a hydroxyl group at the 1-position and fluorine at the 4-position in a cis-configuration. Its SMILES code, O[C@@H]1C=C[C@H](F)C1, highlights the stereochemistry critical to its reactivity and applications in asymmetric synthesis and medicinal chemistry . Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence hydrogen-bonding interactions, making this compound valuable in drug design .

Propiedades

Fórmula molecular |

C5H7FO |

|---|---|

Peso molecular |

102.11 g/mol |

Nombre IUPAC |

(1R,4R)-4-fluorocyclopent-2-en-1-ol |

InChI |

InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5-/m0/s1 |

Clave InChI |

CLVDAZFXWBIYEJ-WHFBIAKZSA-N |

SMILES isomérico |

C1[C@H](C=C[C@@H]1F)O |

SMILES canónico |

C1C(C=CC1F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method is the addition of fluorine to cyclopentadiene, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of (1R,4R)-4-Fluorocyclopent-2-en-1-ol may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale .

Análisis De Reacciones Químicas

Types of Reactions

(1R,4R)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents such as LiAlH4 (Lithium aluminium hydride).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: PCC, KMnO4

Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)

Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R,4R)-4-Fluorocyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The presence of fluorine can significantly alter the biological activity of molecules, making (1R,4R)-4-Fluorocyclopent-2-en-1-ol a valuable compound in drug discovery and development .

Industry

In the industrial sector, (1R,4R)-4-Fluorocyclopent-2-en-1-ol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials .

Mecanismo De Acción

The mechanism of action of (1R,4R)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Effects: Fluorine vs. Hydroxypropylamino/Thio Groups

The compound (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol () shares a cyclopentenol backbone but differs in substituents. Key comparisons:

- Reactivity: The thioether and amino groups in enable nucleophilic and hydrogen-bonding interactions, whereas fluorine in (1R,4R)-4-Fluorocyclopent-2-en-1-ol enhances electrophilicity at the cyclopentene ring.

- Biological Activity : Thioether-containing analogs (e.g., ) are often explored for kinase inhibition, while fluorinated analogs prioritize metabolic stability in prodrugs .

Fluorinated vs. Silyl-Protected Cyclopentenols

(1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-enol () replaces fluorine with a silyl ether group. Key differences:

- Stability : Silyl ethers protect hydroxyl groups during synthesis but require deprotection steps, whereas fluorine is a permanent substituent.

- Synthetic Utility: Fluorinated cyclopentenols are intermediates in antiviral agents (e.g., nucleoside analogs), while silyl-protected derivatives serve as chiral building blocks for natural product synthesis .

Aromatic vs. Aliphatic Fluorination

(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid () features a fluorinated aromatic ring fused to a cyclopentane. Contrasts include:

- Electronic Effects : The para-fluorophenyl group in induces resonance effects, altering acidity (pKa ~3.5 for the carboxylic acid), while aliphatic fluorine in (1R,4R)-4-Fluorocyclopent-2-en-1-ol increases ring strain and dipole moments .

- Applications : Aromatic fluorination is common in NSAIDs, whereas aliphatic fluorination optimizes pharmacokinetics in small-molecule inhibitors .

Data Tables

Table 1: Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.